molecular formula C17H17ClN2O B12791111 [4-(2-Chlorophenyl)piperazin-1-yl](phenyl)methanone CAS No. 20386-34-9

[4-(2-Chlorophenyl)piperazin-1-yl](phenyl)methanone

Cat. No.: B12791111
CAS No.: 20386-34-9
M. Wt: 300.8 g/mol
InChI Key: QJMKZHNAVLJIBG-UHFFFAOYSA-N
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Description

4-(2-Chlorophenyl)piperazin-1-ylmethanone is a chemical compound that belongs to the class of piperazine derivatives Piperazine compounds are known for their wide range of biological activities and are commonly used in pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chlorophenyl)piperazin-1-ylmethanone typically involves the reaction of 2-chlorobenzoyl chloride with piperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(2-Chlorophenyl)piperazin-1-ylmethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, 4-(2-Chlorophenyl)piperazin-1-ylmethanone is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new compounds with potential biological activities .

Biology

In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. It has shown promising results in inhibiting the growth of certain bacterial strains and cancer cell lines .

Medicine

In medicinal chemistry, 4-(2-Chlorophenyl)piperazin-1-ylmethanone is investigated for its potential use in the treatment of various diseases, including infections and cancer. Its ability to interact with specific molecular targets makes it a candidate for drug development .

Industry

In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its unique chemical properties make it suitable for various applications, including as a precursor for the synthesis of herbicides and insecticides .

Mechanism of Action

The mechanism of action of 4-(2-Chlorophenyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets in cells. It can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell growth and proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-(2-Chlorophenyl)piperazin-1-ylmethanone apart from these similar compounds is its specific substitution pattern and the presence of the 2-chlorophenyl group.

Properties

CAS No.

20386-34-9

Molecular Formula

C17H17ClN2O

Molecular Weight

300.8 g/mol

IUPAC Name

[4-(2-chlorophenyl)piperazin-1-yl]-phenylmethanone

InChI

InChI=1S/C17H17ClN2O/c18-15-8-4-5-9-16(15)19-10-12-20(13-11-19)17(21)14-6-2-1-3-7-14/h1-9H,10-13H2

InChI Key

QJMKZHNAVLJIBG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2Cl)C(=O)C3=CC=CC=C3

Origin of Product

United States

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